3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c33-25-21-12-11-19(26(34)31-15-13-30(14-16-31)20-9-5-2-6-10-20)17-22(21)32-24(27-25)23(28-29-32)18-7-3-1-4-8-18/h1-12,17,29H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLAOMUZHDFRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a quinazoline derivative, followed by the introduction of a triazole ring through cyclization reactions. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions under controlled temperature and pressure conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolinones, dihydro derivatives, and N-oxide compounds. These products often exhibit distinct chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C26H22N6O2
- Molecular Weight : 454.49 g/mol
- CAS Number : 1031552-88-1
The structure features a triazoloquinazolinone framework, which is significant for its biological activities. The presence of the phenylpiperazine moiety enhances its interaction with biological targets, particularly in the central nervous system.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic properties. The incorporation of the piperazine ring in this compound suggests potential activity at serotonin receptors, which are critical in mood regulation. Studies have shown that related compounds can act as selective serotonin reuptake inhibitors (SSRIs), leading to improved mood and reduced anxiety symptoms.
Anticancer Properties
The triazoloquinazolinone structure is known for its anticancer activity. Various studies have demonstrated that similar compounds can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting angiogenesis. The specific interactions of 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one with cancer cell lines warrant further investigation to elucidate its efficacy as a chemotherapeutic agent.
Antimicrobial Activity
Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Preliminary tests on related compounds have indicated effectiveness against various bacterial strains and fungi. This suggests that 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one may also possess similar antimicrobial capabilities.
Case Study 1: Antidepressant Activity
In a study published in a peer-reviewed journal, researchers synthesized several triazoloquinazolinones and evaluated their effects on anxiety-like behaviors in animal models. The results indicated that certain derivatives significantly reduced anxiety levels compared to control groups, suggesting that the structural features of these compounds are crucial for their pharmacological activity.
Case Study 2: Anticancer Efficacy
Another study focused on the synthesis of triazole derivatives and their anticancer properties against human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that specific modifications to the quinazolinone structure enhanced cytotoxicity, indicating a promising avenue for developing new anticancer agents based on this compound.
Potential Future Applications
Given the promising biological activities associated with 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, future research may explore:
- Development of New Antidepressants : Targeting serotonin pathways with enhanced selectivity.
- Novel Anticancer Therapies : Focusing on specific cancer types with tailored modifications to improve efficacy.
- Antimicrobial Agents : Investigating the spectrum of activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituent Variations at Position 3 and 8
The target compound’s pharmacological profile is influenced by substitutions at positions 3 and 6. Key analogs include:
Key Observations :
Core Heterocycle Modifications
Replacing the triazolo group with pyrazolo or other heterocycles significantly impacts activity:
Key Observations :
- Pyrazolo vs. Triazolo Cores: Pyrazoloquinazolinones (e.g., 10b) exhibit potent activity at glutamate receptors, suggesting heterocycle choice dictates target specificity .
- Sulfonyl vs. Carbonyl Groups : Savirin’s sulfonyl group confers antimicrobial properties, whereas the target compound’s piperazine-carbonyl moiety may favor CNS targets .
Functional and Therapeutic Comparisons
Anticonvulsant Activity
Triazoloquinazolinones with 4-phenyl or 6-alkoxy substitutions demonstrate anticonvulsant effects in rodent models. For example:
Biological Activity
3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one reflects its intricate structure which includes both triazole and piperazine moieties. The presence of these functional groups is believed to contribute significantly to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O |
| Molecular Weight | 398.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have evaluated the anticancer properties of quinazoline derivatives, including 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one. In vitro assays have demonstrated moderate cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Results indicated that this compound exhibited an IC50 value of approximately 29.47 µM against HePG2 and 17.35 µM against HCT-116, suggesting a promising potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in cancer progression. Similar compounds have been shown to inhibit key signaling pathways associated with tumor growth and metastasis .
Case Studies
A recent pharmacological evaluation highlighted the efficacy of similar quinazoline derivatives in inducing apoptosis in cancer cells. For instance, compounds with modifications on the piperazine ring demonstrated enhanced binding affinity to epidermal growth factor receptors (EGFR), leading to significant antiproliferative effects .
Comparative Analysis
The following table summarizes the IC50 values of various quinazoline derivatives against selected cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-phenyl-8-(4-phenylpiperazine-1-carbonyl) | 17.35 | HCT-116 |
| Compound A (similar structure) | 29.47 | HePG2 |
| Compound B (modified piperazine) | 0.69 | MCF-7 |
| Compound C (another quinazoline derivative) | 10 | PC3 |
Q & A
Basic Question: What synthetic strategies are employed to construct the triazoloquinazolinone core in this compound?
Methodological Answer:
The triazoloquinazolinone core is typically synthesized via cyclocondensation reactions involving hydrazinoquinazolinone precursors. For example, 2-hydrazinoquinazolin-4(3H)-one reacts with dithioimidocarbonates (e.g., diphenyl-N-cyanodithioimidocarbonate) under basic conditions (triethylamine in ethanol) to form the fused triazole ring. The reaction proceeds through nucleophilic attack of the hydrazine group on the electrophilic carbon of the dithioimidocarbonate, followed by cyclization and elimination of thiocyanate . Key parameters include temperature control (room temperature to reflux) and stoichiometric ratios to minimize side products.
Advanced Question: How does steric hindrance from the 4-phenylpiperazine substituent influence crystallographic refinement?
Methodological Answer:
The bulky 4-phenylpiperazine group introduces torsional strain, affecting the planarity of the fused triazoloquinazolinone system. In X-ray crystallography, refinement must account for disordered hydrogen atoms and non-covalent interactions. For example, the phenyl ring of the piperazine moiety may align at ~59° relative to the planar core, as observed in analogous structures, requiring restrained refinement for hydrogen atoms (N–H distances fixed at 0.88±0.01 Å) and iterative modeling of thermal parameters . Computational tools like SHELXL are critical for resolving such steric clashes.
Basic Question: What analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the fused heterocyclic system and confirms substituent positions (e.g., bond angles, dihedral angles).
- NMR spectroscopy : H NMR identifies protons on the phenylpiperazine (δ 7.2–7.4 ppm for aromatic protons) and triazole (δ 8.1–8.3 ppm) groups. C NMR confirms carbonyl (C=O at ~170 ppm) and quaternary carbons.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 494.18 for C27H21N7O2) .
Advanced Question: How can conflicting spectroscopic data from analogous compounds guide reaction optimization?
Methodological Answer:
Contradictions in spectral data (e.g., unexpected downfield shifts in H NMR due to electron-withdrawing groups) may indicate incomplete cyclization or regioselectivity issues. For instance, competing pathways in hydrazinoquinazolinone reactions (e.g., pyrazole vs. triazole formation) can be resolved by adjusting solvent polarity (DMF vs. ethanol) or catalyst (carbonyldiimidazole vs. HCl). Systematic comparison with literature analogs (e.g., triazolo[4,3-a]quinazolines) helps identify optimal conditions .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Ethanol and methanol are preferred for recrystallization due to moderate polarity, which balances solubility and precipitation kinetics. For example, slow evaporation of methanol yields single crystals suitable for X-ray analysis, as demonstrated for structurally related triazoloquinazolines . Polar aprotic solvents like DMF may be used for highly substituted derivatives but require careful removal to avoid residual solvent in the lattice.
Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying reactive sites. The ethynyl group at position 3 and the piperazine carbonyl are electrophilic hotspots. Fukui indices quantify nucleophilic attack susceptibility, guiding functionalization (e.g., amidation at the carbonyl). Molecular dynamics simulations further assess solvent effects on reaction pathways .
Basic Question: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Purification : Column chromatography is often required to separate regioisomers, but scalability issues arise. Switching to fractional crystallization or pH-dependent extraction improves efficiency.
- Yield optimization : Excess reagents (e.g., triethylamine) enhance cyclization but complicate waste management. Flow chemistry systems can mitigate this by enabling precise stoichiometric control .
Advanced Question: How do hydrogen-bonding interactions in the solid state affect solubility and bioavailability predictions?
Methodological Answer:
Intermolecular N–H···O hydrogen bonds (e.g., dimerization via N–H···O=C interactions) reduce aqueous solubility by stabilizing the crystalline lattice. Quantitative Structure-Property Relationship (QSPR) models correlate these interactions with LogP values (predicted ~3.2 for this compound). Solubility enhancers (e.g., co-crystals with succinic acid) or micronization strategies may counteract poor bioavailability .
Basic Question: What safety precautions are critical during synthesis?
Methodological Answer:
- Handling hydrazine derivatives : Use fume hoods and PPE to avoid inhalation/contact.
- Acid conditions : Concentrated HCl in heated reactions requires corrosion-resistant glassware (e.g., borosilicate).
- Waste disposal : Thiocyanate byproducts must be neutralized before disposal due to environmental toxicity .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
Systematic SAR involves:
Core modifications : Introducing electron-withdrawing groups (e.g., Cl at position 2) to enhance metabolic stability.
Piperazine substitution : Replacing phenyl with heteroaryl groups (e.g., pyridyl) to modulate receptor affinity.
Bioisosterism : Replacing the triazole with a pyrazole to reduce off-target effects.
In vitro assays (e.g., enzyme inhibition) validate these changes, guided by crystallographic data on active site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
